molecular formula C27H33N2.C2H3O2<br>C29H36N2O2 B14451698 Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate CAS No. 76994-37-1

Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate

Cat. No.: B14451698
CAS No.: 76994-37-1
M. Wt: 444.6 g/mol
InChI Key: ZACIFCVOARIOBT-UHFFFAOYSA-M
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Description

The compound Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate is structurally related to isosulfan blue, a diagnostic agent used in cancer detection . Isosulfan blue’s sodium salt (C₂₇H₃₁N₂NaO₆S₂) shares a similar triarylmethylium core but differs in its counterion (sodium vs. acetate) and substituents .

The compound’s structure features:

  • A triarylmethylium cation with diethylamino and phenyl substituents.
  • An acetate counterion (CH₃COO⁻), which may enhance aqueous solubility relative to larger anions.

Properties

CAS No.

76994-37-1

Molecular Formula

C27H33N2.C2H3O2
C29H36N2O2

Molecular Weight

444.6 g/mol

IUPAC Name

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;acetate

InChI

InChI=1S/C27H33N2.C2H4O2/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;1-2(3)4/h9-21H,5-8H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

ZACIFCVOARIOBT-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate involves several steps. One common method includes the reaction of diethylamine with a suitable benzaldehyde derivative to form the intermediate Schiff base. This intermediate is then reacted with a cyclohexadienylidene compound under controlled conditions to yield the final product . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and related derivatives:

Compound Name Substituents Counterion Molecular Formula Primary Application Key Reference
Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-…-ethyl-, acetate (Target Compound) Diethylamino, phenyl Acetate Likely C₃₁H₃₉N₃O₂* Diagnostic imaging (inferred)
Isosulfan Blue (Sodium Salt) Diethylamino, 2,5-sulfophenyl Sodium C₂₇H₃₁N₂NaO₆S₂ Lymphatic mapping in oncology
Tris[4-(dimethylamino)phenyl]methylium Dimethylamino None (cationic form) C₂₅H₃₀N₃⁺ Potential use in dyes/sensors
Methanaminium… ethanedioate (2:2:1) Dimethylamino, phenyl Ethanedioate (oxalate) C₂₉H₃₁N₃O₈† Industrial/chemical applications

*Assumed formula based on isosulfan blue’s structure with acetate substitution.
†Approximate formula derived from stoichiometry in .

Key Observations:
  • Counterion Impact : Acetate’s smaller size and lower charge density compared to ethanedioate (oxalate) or sodium may improve solubility in polar solvents .

Research Findings and Gaps

  • Regulatory Insights : Derivatives like the oxalate salt () face EPA reporting requirements, hinting at environmental or toxicity concerns absent in the acetate form .
  • Synthetic Routes : High-purity synthesis of triarylmethylium compounds (e.g., 3-chloro-N-phenyl-phthalimide in ) emphasizes the importance of substituent control for functional performance .

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